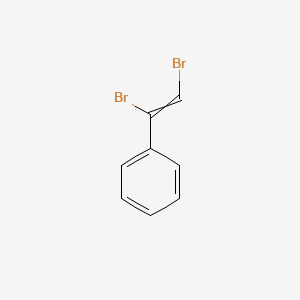

alpha.,beta-Dibromostyrene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

Alpha.,beta-Dibromostyrene can be synthesized through the dibromination of styrene. One common method involves the use of N-Bromosuccinimide (NBS) in the presence of dimethyl sulfoxide (DMSO) as a solvent. This reaction is highly regio- and stereoselective, producing the desired dibrominated product under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves the dehydrobromination of 2-bromoethyl dibromobenzene in the presence of a phase transfer catalyst. This process is carried out in an aqueous alcoholic alkaline medium at temperatures ranging from 0°C to 150°C .

化学反应分析

Types of Reactions

Alpha.,beta-Dibromostyrene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Polymerization: It can participate in polymerization reactions to form polymers with unique properties.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted styrenes, while oxidation can produce corresponding brominated carboxylic acids.

科学研究应用

Flame Retardant Applications

DBS is primarily recognized for its role as a flame retardant in various polymers. Brominated compounds are known to inhibit combustion, making them valuable in materials subjected to high temperatures or fire hazards.

- Polymers : DBS is utilized in the formulation of brominated styrene-based polymers. These polymers are effective as flame retardants in applications such as:

Table 1: Applications of Alpha, Beta-Dibromostyrene in Flame Retardants

| Application Area | Specific Use Cases |

|---|---|

| Electrical Equipment | Circuit boards, casings |

| Textiles | Fabric back coatings |

| Construction Materials | Insulation materials, fire-resistant coatings |

Polymer Chemistry

DBS is also employed in the synthesis of various copolymers and terpolymers, which exhibit enhanced properties compared to their non-brominated counterparts.

- Styrene-Butadiene Rubbers (SBR) : By partially replacing styrene with DBS, these rubbers gain improved fire retardancy and resistance to solvents and chemicals. Applications include:

Case Study: Styrene-Butadiene Copolymers

A study demonstrated that incorporating DBS into SBR formulations significantly improved the thermal stability and flame resistance of the resulting materials. The research indicated a reduction in flammability ratings compared to traditional SBRs without bromination .

Environmental Considerations

While DBS serves beneficial roles in enhancing material safety, its environmental impact is a growing concern. Studies indicate that brominated flame retardants can persist in the environment and may undergo long-range transport (LRT), raising questions about bioaccumulation and toxicity.

- Bioaccumulation Potential : Research suggests that dibrominated compounds like DBS may pose risks due to their potential for bioaccumulation in aquatic organisms .

- Regulatory Scrutiny : As awareness of environmental impacts increases, regulatory bodies are evaluating the use of brominated flame retardants, including DBS, leading to calls for safer alternatives .

作用机制

The mechanism by which alpha.,beta-Dibromostyrene exerts its effects involves its reactivity towards nucleophiles and electrophiles. The bromine atoms make the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

相似化合物的比较

Alpha.,beta-Dibromostyrene can be compared with other dibrominated styrenes and related compounds:

Alpha.,beta-Dichlorostyrene: Similar in structure but with chlorine atoms instead of bromine.

Alpha.,beta-Diiodostyrene: Contains iodine atoms, making it more reactive than its brominated counterpart.

Alpha.,beta-Difluorostyrene: Fluorine atoms provide different reactivity and properties.

The uniqueness of this compound lies in its specific reactivity and the applications it enables in various fields of research and industry .

生物活性

Alpha, beta-Dibromostyrene (DBS) is a halogenated aromatic compound that has garnered attention due to its potential biological activities and implications for human health. This article reviews the biological activity of DBS, focusing on its toxicological effects, mechanisms of action, and relevant case studies.

DBS is characterized by the presence of two bromine atoms attached to a styrene backbone. Its chemical structure can influence its biological activity, particularly in relation to endocrine disruption and carcinogenic potential.

Toxicological Profile

1. Carcinogenicity and Mutagenicity:

Research indicates that dibromostyrene compounds may exhibit carcinogenic properties. A category approach to brominated flame retardants suggests that structural analogs of DBS can have genotoxic effects, potentially leading to multiple-organ carcinogenicity through a genotoxic mode of action . The presence of bromine atoms can enhance the reactivity of these compounds towards key biomolecules, including DNA.

2. Endocrine Disruption:

DBS and similar organohalogen compounds are known to disrupt endocrine functions. They can mimic natural hormones and interfere with hormone signaling pathways, which is particularly concerning given their potential effects on developmental processes . The bioaccumulation of these compounds in human tissues raises concerns about their long-term health impacts.

1. Aryl Hydrocarbon Receptor (AhR) Interaction:

DBS may interact with the AhR pathway, which is crucial for mediating the effects of various environmental toxins. Compounds that activate this receptor can lead to altered gene expression, contributing to toxicological outcomes such as immune suppression and cancer .

2. Reactive Metabolite Formation:

The metabolism of DBS can produce reactive intermediates that covalently bind to cellular macromolecules, including proteins and nucleic acids. This binding can result in cellular dysfunction and increased mutagenesis .

Case Study 1: Neurodevelopmental Toxicity

A study examining the effects of brominated compounds on neurodevelopment found that exposure to certain dibrominated compounds led to significant alterations in cholinergic signaling in developing neuronal cells. This suggests a potential link between DBS exposure and neurodevelopmental disorders .

Case Study 2: In Vivo Studies

In vivo studies have demonstrated that exposure to dibromostyrene can lead to increased tumor formation in rodent models. The mechanism appears to involve both direct DNA damage and indirect effects through hormonal pathways .

Data Table: Summary of Biological Activities

属性

CAS 编号 |

6607-46-1 |

|---|---|

分子式 |

C8H6Br2 |

分子量 |

261.94 g/mol |

IUPAC 名称 |

[(E)-1,2-dibromoethenyl]benzene |

InChI |

InChI=1S/C8H6Br2/c9-6-8(10)7-4-2-1-3-5-7/h1-6H/b8-6+ |

InChI 键 |

PBTWQCPURDEMRQ-SOFGYWHQSA-N |

SMILES |

C1=CC=C(C=C1)C(=CBr)Br |

手性 SMILES |

C1=CC=C(C=C1)/C(=C\Br)/Br |

规范 SMILES |

C1=CC=C(C=C1)C(=CBr)Br |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。